(4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione
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Overview
Description
(4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione is a heterocyclic compound that belongs to the class of oxadiazinanes This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable carbonyl compound, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinane oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized oxadiazinanes.
Scientific Research Applications
(4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione can be compared with other oxadiazinane derivatives, such as (4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,5-dione and (4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,4-dione.
Uniqueness
- The unique structural features of this compound, such as the specific arrangement of atoms in the ring, contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential applications in various fields.
Properties
CAS No. |
670246-81-8 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(4S)-4-methyl-2-phenyl-1,2,5-oxadiazinane-3,6-dione |
InChI |
InChI=1S/C10H10N2O3/c1-7-9(13)12(15-10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)/t7-/m0/s1 |
InChI Key |
BAAMEAJPUXEUHV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(OC(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)N(OC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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